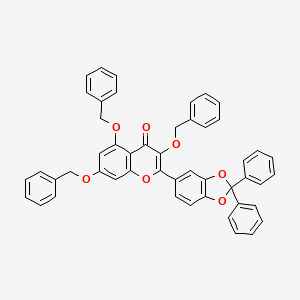
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the introduction of the chromen-4-one core and the phenylmethoxy groups. Common reagents used in these reactions include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxy-H-1-benzopyran-4-one
Uniqueness
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one is unique due to its specific substitution pattern and the presence of multiple phenylmethoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C49H36O7 |
|---|---|
分子量 |
736.8 g/mol |
IUPAC名 |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-tris(phenylmethoxy)chromen-4-one |
InChI |
InChI=1S/C49H36O7/c50-46-45-43(52-32-35-18-8-2-9-19-35)29-40(51-31-34-16-6-1-7-17-34)30-44(45)54-47(48(46)53-33-36-20-10-3-11-21-36)37-26-27-41-42(28-37)56-49(55-41,38-22-12-4-13-23-38)39-24-14-5-15-25-39/h1-30H,31-33H2 |
InChIキー |
QWXNDRCQBALYFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=O)C(=C(O3)C5=CC6=C(C=C5)OC(O6)(C7=CC=CC=C7)C8=CC=CC=C8)OCC9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


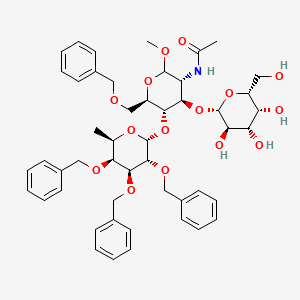

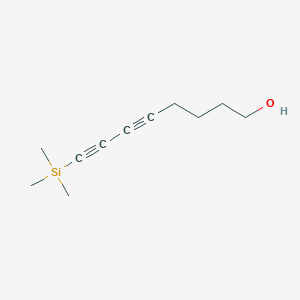
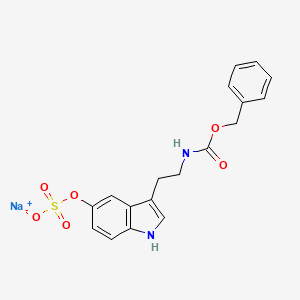
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
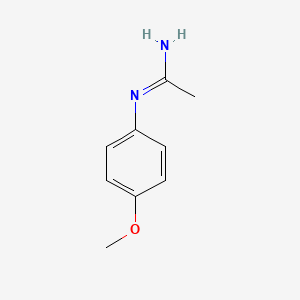
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)

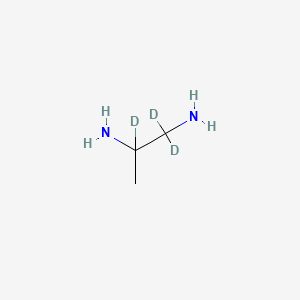
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
